(E)-10-oxooctadec-8-enoic acid, also known by its CAS number 94451-46-4, is a long-chain fatty acid characterized by the presence of a ketone functional group at the tenth carbon and a double bond at the eighth carbon in its aliphatic chain. Its molecular formula is , with a molecular weight of approximately 296.445 g/mol . This compound belongs to the category of unsaturated fatty acids, which are essential components in various biological systems and industrial applications.
The chemical reactivity of (E)-10-oxooctadec-8-enoic acid is primarily influenced by its functional groups. As a carboxylic acid, it can participate in several reactions typical for this class of compounds:
(E)-10-oxooctadec-8-enoic acid exhibits various biological activities that suggest its potential role in health and disease:
The synthesis of (E)-10-oxooctadec-8-enoic acid can be achieved through various methods:
(E)-10-oxooctadec-8-enoic acid has several applications across different fields:
Several compounds share structural similarities with (E)-10-oxooctadec-8-enoic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (E)-octadecenoic acid | Contains no ketone group; fully unsaturated | |
| (Z)-9-octadecenoic acid | Cis configuration at the ninth carbon | |
| 10-hydroxyoctadecanoic acid | Hydroxyl group instead of ketone |
The uniqueness of (E)-10-oxooctadec-8-enoic acid lies in its specific positioning of the double bond and the ketone group, which can confer distinct biological activities compared to other similar fatty acids. This positioning may influence how it interacts with biological membranes and proteins, potentially leading to unique physiological effects not observed in other fatty acids.
The microbial oxidation of oleic acid serves as a primary biosynthetic pathway for (E)-10-oxooctadec-8-enoic acid, particularly in bacterial systems. Lactobacillus plantarum strains utilize a two-step enzymatic process involving Δ9 hydratase (CLA-HY) and 10-hydroxy dehydrogenase (CLA-DH) to convert oleic acid into the target compound. The hydratase first adds water across the cis-9 double bond of oleic acid, forming (S)-10-hydroxy-cis-12-octadecenoic acid with 99.9% enantiomeric excess. Subsequently, CLA-DH oxidizes the hydroxyl group at C10 to a ketone using NAD+ as a cofactor, yielding (E)-10-oxooctadec-8-enoic acid.
This pathway demonstrates remarkable substrate specificity, as shown in Table 1:
Table 1: Microbial Species and Enzymatic Activity on Oleic Acid
The reaction efficiency depends critically on cofactor availability, with FADH2 increasing hydratase activity tenfold compared to oxidized FAD. Microbial systems achieve industrial-scale production through optimized fermentation conditions, with Lactobacillus strains converting 1M oleic acid solutions at 98% molar yield.
Peroxisome proliferator-activated receptors represent a crucial family of ligand-activated transcription factors that serve as master regulators of lipid metabolism and inflammatory responses. The structural characteristics of (E)-10-oxooctadec-8-enoic acid, particularly its conjugated ketone-alkene system and long-chain fatty acid backbone, position it as a potential modulator of peroxisome proliferator-activated receptor signaling pathways [1] [2] [3].
Peroxisome proliferator-activated receptor alpha exhibits high affinity for unsaturated long-chain fatty acids, with demonstrated nanomolar binding constants for structurally related compounds. Research has established that oleic acid, linoleic acid, linolenic acid, and arachidonic acid bind peroxisome proliferator-activated receptor alpha with dissociation constants of 5.9, 4.8, 7.9, and 17.3 nanomolar, respectively [2]. The structural similarity of (E)-10-oxooctadec-8-enoic acid to these established ligands suggests potential peroxisome proliferator-activated receptor alpha activation capacity.
The mechanism of peroxisome proliferator-activated receptor alpha activation by fatty acids involves heterodimerization with retinoid X receptor alpha, followed by binding to peroxisome proliferator response elements in target gene promoters [4] [5]. Upon activation, peroxisome proliferator-activated receptor alpha upregulates genes involved in fatty acid oxidation, including carnitine palmitoyltransferase I and II, acyl-coenzyme A oxidase, and various cytochrome P450 enzymes [2] [4].
Medium-chain fatty acids, particularly those containing 8-10 carbon atoms, have been demonstrated to function as selective peroxisome proliferator-activated receptor gamma activators and pan-peroxisome proliferator-activated receptor partial agonists [1]. These compounds exhibit assay-specific actions relative to thiazolidinediones, acting as weak partial agonists in transfections with peroxisome proliferator-activated receptor gamma ligand-binding domain constructs but stronger partial agonists with full-length peroxisome proliferator-activated receptor gamma [1].
Computational analyses predict that (E)-10-oxooctadec-8-enoic acid may function as a peroxisome proliferator-activated receptor gamma agonist with 57.56% probability [6]. This prediction is supported by structural studies demonstrating that peroxisome proliferator-activated receptor gamma can simultaneously bind multiple fatty acids and form covalent bonds with conjugated oxo fatty acids [3].
The covalent modification of peroxisome proliferator-activated receptor gamma by oxidized fatty acids represents a unique signaling paradigm. Oxo fatty acids that covalently couple to the receptor demonstrate up to an order of magnitude greater transcriptional activation compared to non-covalent hydroxy fatty acids [3]. This enhanced potency stems from the electrophilic nature of the conjugated ketone system, which readily forms Michael adducts with nucleophilic cysteine residues within the receptor's ligand-binding domain [3].
Peroxisome proliferator-activated receptor activation mediates anti-inflammatory responses through multiple mechanisms. Peroxisome proliferator-activated receptor alpha modulates inflammatory gene expression by downregulating activator protein-1 and nuclear factor kappa B signaling pathways through direct protein-protein interactions with p65 and c-Jun [2]. Additionally, peroxisome proliferator-activated receptor alpha activation inhibits several mediators of vascular damage, including lipotoxicity, inflammation, reactive oxygen species generation, endothelial dysfunction, and angiogenesis [2].
Research on structurally related compounds provides insight into potential anti-inflammatory mechanisms. The closely related (E)-9-oxooctadec-10-enoic acid, isolated from the marine alga Gracilaria verrucosa, demonstrates potent anti-inflammatory activity by specifically blocking extracellular signal-regulated kinase 1/2, stress-activated protein kinase/Jun N-terminal kinase, and nuclear factor kappa B pathways in lipopolysaccharide-stimulated macrophages [7] [8]. This compound exhibits half-maximal inhibitory concentrations of 4-8 micrograms per milliliter for cell proliferation inhibition and 2-3 micrograms per milliliter for vascular endothelial growth factor-induced cell migration [7] [8].
The anti-inflammatory effects extend to modulation of cytokine production. Treatment with related ketofatty acids significantly reduces tumor necrosis factor alpha production and nuclear factor kappa B activation in human monocytic cells [9]. The mechanism involves prevention of inhibitor of kappa B alpha phosphorylation and subsequent degradation, thereby maintaining nuclear factor kappa B in its inactive cytoplasmic form [9].
Oxylipins constitute a diverse family of oxygenated fatty acid metabolites that function as critical signaling molecules in cellular communication networks. (E)-10-oxooctadec-8-enoic acid belongs to the ketol subfamily of oxylipins, which are characterized by the presence of both ketone and alkene functional groups within the fatty acid chain [10] [11].
The biosynthesis of ketol oxylipins involves multiple enzymatic and non-enzymatic pathways. In plant systems, the 13-allene oxide synthase pathway produces 13-ketols, including 9-hydroxy-12-oxo-10(E)-octadecenoic acid and related compounds [10]. The bacterial synthesis pathway utilized by Lactobacillus plantarum involves a two-step enzymatic process employing delta-9 hydratase and 10-hydroxy dehydrogenase to convert oleic acid into ketofatty acid products [12].
The structural diversity of ketol oxylipins reflects their varied biological origins and functions. Plant-derived ketols typically contain hydroxyl groups at positions 9 or 13, combined with ketone functionalities at adjacent carbon atoms [10] [11]. Marine-derived ketols, such as those isolated from Gracilaria verrucosa, exhibit different positional isomerism patterns that may confer distinct biological activities [13] [14].
Oxylipin-mediated cellular communication involves multiple receptor systems and signaling cascades. The communication networks encompass autocrine, paracrine, and potentially endocrine signaling modes, depending on the specific oxylipin structure and cellular context [15] [16].
G protein-coupled receptors serve as primary transducers of oxylipin signals. Recent research has identified specific receptors for hydroxy fatty acids, including G protein-coupled receptor 40 and G protein-coupled receptor 120, which function as dual agonists for various fatty acid metabolites [17]. These receptors exhibit structure-activity relationships that depend on the degree of unsaturation, number of hydroxyl groups, and their positional arrangements [17].
The calcium mobilization assays demonstrate that compounds such as 8,11-dihydroxyoctadec-9Z-enoic acid exhibit significantly greater calcium influx in G protein-coupled receptor 40/G protein-coupled receptor 120-expressing cells compared to endogenous agonists like linoleic acid and docosahexaenoic acid [17]. This enhanced signaling capacity suggests that structurally modified oxylipins may function as more potent cellular communication mediators than their parent fatty acids.
The integration of oxylipins into cellular membranes represents a crucial aspect of their signaling function. Long-chain fatty acids and their oxygenated derivatives interact with membrane phospholipids through hydrophobic interactions, potentially altering membrane fluidity and protein function [18]. The positioning of ketone and alkene groups within the fatty acid chain influences membrane insertion depth and lateral mobility [19].
Membrane-mediated interactions between protein inclusions can be modulated by the presence of oxylipin molecules. These interactions originate from perturbation of lipid membranes by the presence of bioactive lipids, creating localized environments that facilitate protein-protein interactions and signal transduction [19].
The cellular uptake and processing of (E)-10-oxooctadec-8-enoic acid likely involves fatty acid transport proteins and intracellular binding proteins. CD36 represents a major membrane receptor for long-chain fatty acids that facilitates both uptake and signaling functions [20] [21]. The interaction of ketofatty acids with CD36 and related transporters may initiate downstream signaling cascades that complement nuclear receptor activation pathways.
The interaction between ketofatty acid signaling systems and classical eicosanoid pathways represents a sophisticated level of metabolic integration that influences inflammatory responses, tissue homeostasis, and pathological processes. This cross-talk occurs through multiple mechanisms, including enzyme competition, receptor interactions, and metabolic pathway convergence [22] [23] [24].
The structural similarity between (E)-10-oxooctadec-8-enoic acid and arachidonic acid-derived eicosanoids enables competitive interactions at enzyme active sites. Computational predictions indicate high probability interactions with cyclooxygenase-1 (93.03% probability) and cyclooxygenase-2 (98.97% probability), suggesting potential modulation of prostaglandin biosynthesis [6].
Medium-chain and long-chain fatty acids demonstrate differential inhibitory effects on cyclooxygenase-1 and cyclooxygenase-2 metabolism. Research has shown that 22-carbon fatty acids exhibit increasing inhibitory potency with additional double bonds, with docosahexaenoic acid producing the greatest inhibition of arachidonic acid-derived prostanoids [23]. The conjugated system in (E)-10-oxooctadec-8-enoic acid may confer similar competitive inhibitory properties.
The inhibition of cyclooxygenase pathways by ketofatty acids results in decreased production of pro-inflammatory prostaglandins while potentially redirecting arachidonic acid metabolism toward alternative pathways. This metabolic shunting can influence the overall inflammatory tone and resolution processes [24].
Lipoxygenase enzymes catalyze the formation of hydroperoxy fatty acids from polyunsaturated substrates, leading to production of leukotrienes, lipoxins, and other bioactive metabolites [16] [24]. The interaction of (E)-10-oxooctadec-8-enoic acid with lipoxygenase systems may occur through substrate competition or allosteric modulation.
The 5-lipoxygenase pathway produces leukotriene B4, a potent neutrophil chemoattractant and inflammatory mediator [24]. Inhibition of this pathway by ketofatty acids could reduce inflammatory cell recruitment and tissue damage. Conversely, the 15-lipoxygenase pathway generates lipoxins and specialized pro-resolving mediators that actively promote inflammation resolution [25] [26].
The dual nature of lipoxygenase pathway interactions suggests that (E)-10-oxooctadec-8-enoic acid may simultaneously suppress pro-inflammatory mediator production while enhancing pro-resolution signaling. This balanced modulation represents an optimal therapeutic profile for inflammatory conditions [25] [27].
Specialized pro-resolving mediators constitute a family of lipid mediators derived from omega-3 fatty acids that actively promote inflammation resolution rather than merely suppressing inflammatory responses [25] [28]. These mediators include resolvins, protectins, maresins, and lipoxins, each exhibiting distinct receptor interactions and biological activities [29] [26].
The integration of ketofatty acids into specialized pro-resolving mediator networks occurs through multiple mechanisms. Direct receptor interactions may involve shared G protein-coupled receptors or nuclear receptors that respond to both classical specialized pro-resolving mediators and novel ketofatty acid structures [25] [28].
Metabolic pathway convergence represents another level of integration. The biosynthesis of specialized pro-resolving mediators involves lipoxygenase and cyclooxygenase enzymes that may also metabolize ketofatty acid substrates [27] [26]. This enzymatic overlap creates opportunities for metabolic competition and pathway modulation.
The concept of eicosanoid storm describes the overwhelming production of pro-inflammatory lipid mediators during severe inflammatory responses, such as sepsis or tissue injury [24]. The modulation of eicosanoid storm by ketofatty acids involves multiple intervention points within the inflammatory cascade.
Peroxisome proliferator-activated receptor activation by (E)-10-oxooctadec-8-enoic acid can downregulate cyclooxygenase-2 expression and reduce prostaglandin production [2] [30]. Simultaneously, the compound may enhance production of anti-inflammatory mediators through alternative pathways, creating a favorable inflammatory resolution profile [24].
The temporal dynamics of eicosanoid production during inflammatory responses provide additional targets for ketofatty acid intervention. Pro-inflammatory eicosanoids typically peak within 2-8 hours of inflammatory stimulus, while specialized pro-resolving mediators emerge later in the response timeline [29]. The administration of ketofatty acids during specific phases of inflammatory responses may optimize their therapeutic effects.
Transcellular biosynthesis involves the transfer of lipid mediator precursors between different cell types to complete biosynthetic pathways that individual cells cannot accomplish independently [23] [24]. This process is particularly important for specialized pro-resolving mediator production, which often requires collaboration between multiple cell types.
The formation of metabolons—functional enzyme complexes localized to specific membrane domains—facilitates efficient eicosanoid biosynthesis and potentially ketofatty acid metabolism [24]. The integration of (E)-10-oxooctadec-8-enoic acid into these metabolon structures could influence the local concentration and activity of various lipid mediators.